(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
Description
(E)-2-[3-(4-Chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile is a synthetic organic compound featuring a propenenitrile backbone substituted with a dimethylamino group and a benzoyl moiety bearing a 4-chloro-2-methylphenoxy substituent. The stereochemistry (E-configuration) at the double bond is essential for its structural stability and interaction with biological targets, as evidenced by analogous compounds . The presence of electron-withdrawing groups (e.g., nitrile, chloro) and electron-donating groups (e.g., dimethylamino) creates a polarized molecular framework, influencing its physicochemical properties and pharmacological behavior .
Properties
IUPAC Name |
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-9-16(20)7-8-18(13)24-17-6-4-5-14(10-17)19(23)15(11-21)12-22(2)3/h4-10,12H,1-3H3/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQOYOHXBZUTR-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxybenzoyl chloride: This involves the reaction of 4-chloro-2-methylphenol with benzoyl chloride in the presence of a base such as pyridine.
Synthesis of this compound: The final step involves the reaction of 4-chloro-2-methylphenoxybenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 4-chloro-2-methylphenoxy group introduces steric bulk and electron-withdrawing effects compared to the simpler 2-methylphenoxy group in . The trifluoromethyl group in enhances lipophilicity and metabolic stability.
- Acidity: The dimethylamino group in the target compound and increases basicity (pKa ~1.16) relative to the dichlorophenyl analog (pKa -2.85), which lacks electron-donating substituents.
- Thermal Stability : Higher predicted boiling points in (508°C) and (430°C) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to simpler analogs.
Crystallographic and Stability Data
- Analog : X-ray studies of similar acrylonitriles reveal planar geometries with π-π interactions (Cg-Cg distance 3.842 Å), stabilizing the crystal lattice . The target compound likely exhibits comparable stability due to its conjugated system.
Biological Activity
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, a compound with significant potential in agricultural and medicinal applications, has garnered attention for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to its stability and interaction with biological targets.
- Dimethylamino group : Enhancing solubility and potential interactions with biological systems.
- Nitrile functional group : Implicated in various chemical reactions and biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its inhibitory effects on breast cancer cells (MCF-7) and cervical cancer cells (HeLa), demonstrating significant growth inhibition:
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents targeting specific pathways involved in tumor growth and proliferation .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : It has been shown to inhibit NEK family kinases, which are overexpressed in various cancers, thus playing a crucial role in cell cycle regulation and apoptosis .
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
3. Herbicidal Activity
In agricultural applications, this compound has been explored for its herbicidal properties. It functions as a selective herbicide, effectively targeting specific weed species while minimizing harm to crops. The mode of action is believed to involve disruption of metabolic processes in target plants .
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to controls, supporting its potential as an anticancer agent .
- Herbicide Efficacy Trials : Field trials showed that the application of this compound effectively controlled weed populations without adversely affecting crop yields, indicating its utility in sustainable agriculture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
